

Application Notes and Protocols for BMS-986120

Platelet Aggregation Assay

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Compound of Interest

Compound Name: PAR4 antagonist 4

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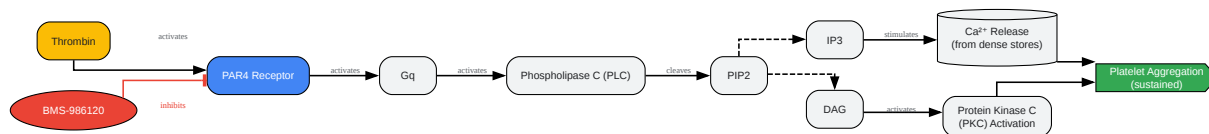
Introduction

BMS-986120 is a first-in-class, oral, reversible, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation. [1][2][3] By targeting PAR4, BMS-986120 represents a promising antiplatelet agent for the treatment and prevention of arterial thrombosis, potentially with a reduced risk of bleeding compared to other antiplatelet therapies. [2][4] These application notes provide detailed protocols for assessing the in vitro efficacy of BMS-986120 on platelet aggregation using light transmission aggregometry (LTA).

Mechanism of Action

Thrombin, a potent platelet activator, cleaves and activates PAR1 and PAR4 on the platelet surface. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a sustained signaling cascade, crucial for the formation of a stable thrombus. BMS-986120 selectively binds to and inhibits PAR4, thereby blocking the sustained platelet aggregation induced by high concentrations of thrombin, without affecting the initial hemostatic response mediated by PAR1. This selective inhibition of PAR4 is hypothesized to provide antithrombotic efficacy with a lower bleeding risk.

Signaling Pathway of PAR4 Inhibition by BMS-986120



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Caption: PAR4 signaling pathway and inhibition by BMS-986120.

Quantitative Data Summary

The following table summarizes the in vitro and ex vivo inhibitory effects of BMS-986120 on platelet aggregation.

Parameter	Agonist	Value	Species	Reference
IC ₅₀	PAR4-AP induced Ca ²⁺ mobilization	0.56 nM	Human (HEK293 cells)	
IC ₅₀	γ-thrombin/PAR4-AP induced platelet aggregation	<10 nM	Human	
IC ₅₀	Platelet Aggregation	9.5 nM	Human	
IC ₅₀	Platelet Aggregation	2.1 nM	Monkey	
Inhibition	PAR4-AP (100 μM) induced platelet aggregation	85.0%	Human (ex vivo)	
Inhibition	PAR4-AP (12.5 μM) induced platelet aggregation	≥80% (with 75 mg and 180 mg single doses)	Human (ex vivo)	
Inhibition	PAR4-AP induced platelet aggregation	Complete (with ≥10 mg daily doses)	Human (ex vivo)	

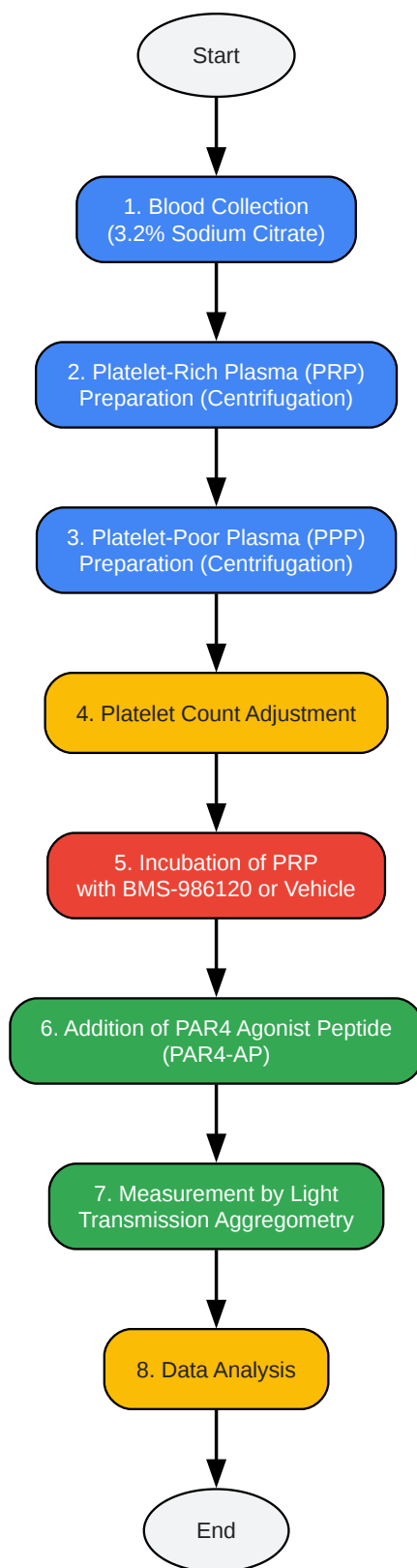
Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA is the gold standard for in vitro assessment of platelet function. The principle involves measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of

the PRP decreases, allowing more light to pass through and reach a detector. This change in light transmission is recorded over time to generate an aggregation curve.

Experimental Workflow for BMS-986120 Platelet Aggregation Assay



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Caption: Workflow for the BMS-986120 platelet aggregation assay.

Detailed Methodology

1. Materials and Reagents

- BMS-986120
- PAR4 Agonist Peptide (PAR4-AP), e.g., AYPGKF-NH₂ or a more potent version like A-Phe(4-F)-PGWLVKNG
- Dimethyl sulfoxide (DMSO)
- 3.2% Sodium Citrate blood collection tubes
- Sterile saline
- Pipettes and sterile tips
- Platelet aggregometer (e.g., Chrono-Log Model 700)
- Centrifuge
- Hematology analyzer for platelet counting

2. Blood Collection and Handling

- Collect whole blood from healthy human donors via venipuncture into 3.2% sodium citrate tubes.
- Ensure a 9:1 blood-to-anticoagulant ratio.
- Process blood samples within 1-4 hours of collection.
- Maintain samples at room temperature (18-24°C); do not refrigerate, as this can activate platelets.

3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

- PRP Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature (20-22°C) with the brake off. Carefully aspirate the upper platelet-rich plasma

layer without disturbing the buffy coat.

- PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components. Aspirate the supernatant, which is the platelet-poor plasma. PPP will be used to set the 100% aggregation baseline in the aggregometer.

4. Platelet Count Adjustment

- Determine the platelet count in the PRP using a hematology analyzer.
- Adjust the platelet count to a standardized concentration (typically $2.0\text{--}3.0 \times 10^8$ platelets/mL) using autologous PPP.

5. Preparation of BMS-986120 and PAR4-AP Solutions

- BMS-986120 Stock Solution: Prepare a stock solution of BMS-986120 in DMSO. Further dilute in PPP to create working solutions. The final DMSO concentration in the PRP should be kept low (<0.5%) to avoid affecting platelet function.
- PAR4-AP Working Solution: Prepare a stock solution of PAR4-AP in an appropriate buffer (e.g., sterile saline or as recommended by the manufacturer) and then make serial dilutions to achieve the desired final concentrations (e.g., 12.5, 25, 50, and 100 μM).

6. Platelet Aggregation Assay Procedure

- Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
- Place the cuvettes into the heating blocks of the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.
- Add the working solution of BMS-986120 or vehicle (PPP with the corresponding DMSO concentration) to the PRP and incubate for a specified time (e.g., 10-60 minutes) at 37°C with stirring.
- Set the 0% and 100% aggregation baselines using PRP and PPP, respectively.
- Initiate platelet aggregation by adding the PAR4-AP working solution to the cuvette.

- Record the change in light transmission for a set period (e.g., 6-10 minutes) or until a maximal aggregation response is achieved.

7. Data Analysis

- The primary endpoint is the maximal platelet aggregation (%), which is calculated from the change in light transmission.
- For dose-response experiments, plot the percentage of inhibition of platelet aggregation against the concentration of BMS-986120.
- Calculate the IC₅₀ value, which is the concentration of BMS-986120 that inhibits 50% of the maximal platelet aggregation induced by the PAR4-AP.

Selectivity of BMS-986120

To confirm the selectivity of BMS-986120 for PAR4, platelet aggregation can be induced by other agonists that act through different pathways, such as:

- ADP: Activates P2Y1 and P2Y12 receptors.
- Collagen: Binds to GPVI and $\alpha2\beta1$ integrin.
- Arachidonic Acid: Precursor for thromboxane A₂ synthesis.
- PAR1-AP (e.g., SFLLRN): To assess selectivity over the other major thrombin receptor on platelets.

BMS-986120 should not significantly inhibit platelet aggregation induced by these agonists, confirming its specific action on the PAR4 receptor.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of the PAR4 antagonist, BMS-986120, using platelet aggregation assays. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the potency and selectivity of this novel antiplatelet agent. The provided information is intended for research purposes and should be adapted as necessary for specific experimental designs.

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